molecular formula C10H11N3 B1355314 2-(2-methyl-1H-imidazol-1-yl)aniline CAS No. 26286-55-5

2-(2-methyl-1H-imidazol-1-yl)aniline

Cat. No.: B1355314
CAS No.: 26286-55-5
M. Wt: 173.21 g/mol
InChI Key: LLSZMUSXQITSSJ-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-imidazol-1-yl)aniline is a chemical compound that features an imidazole ring substituted with a methyl group at the second position and an aniline group at the first position. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

2-(2-Methyl-1H-imidazol-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazole derivatives, including this compound, are known to exhibit antimicrobial, anti-inflammatory, and antitumor activities . These interactions often involve binding to active sites of enzymes or receptors, thereby modulating their activity. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to inhibit the growth of certain cancer cells by interfering with cell signaling pathways that regulate cell proliferation and apoptosis . Additionally, this compound may alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can lead to changes in the expression of genes involved in detoxification processes. Additionally, this compound may interact with DNA or RNA, affecting transcription and translation processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as light, temperature, and pH . Over time, degradation products may form, which could have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory activities . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways can affect the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The localization and accumulation of this compound can be influenced by factors such as its lipophilicity and affinity for specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)aniline can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of alpha halo-ketones with ammonia or primary amines under acidic conditions .

Industrial Production Methods

Industrial production of imidazole derivatives often employs high-throughput methods such as continuous flow synthesis and microwave-assisted synthesis. These methods offer advantages in terms of reaction speed, yield, and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and imidazolines .

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methyl-1H-imidazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it offers a balance of reactivity and stability, making it versatile for various applications .

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSZMUSXQITSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545965
Record name 2-(2-Methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26286-55-5
Record name 2-(2-Methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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